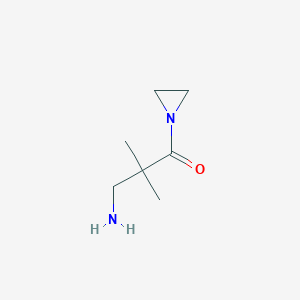
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in various fields of chemistry and biology. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and an amino group attached to a dimethylpropanone backbone. The unique structure of this compound makes it a valuable subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of aziridine with a suitable precursor. One common method involves the reaction of aziridine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted aziridine compounds .
Scientific Research Applications
3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity makes it a potential candidate for use in cancer therapy, where it can induce DNA damage and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine-containing molecules and amino ketones. Examples are:
- 3-(aziridin-1-yl)-3-(furan-2-yl)-1-phenylpropan-1-one
- 1-[3-amino-1-[aziridin-1-yl-[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]phosphoryl]-2H-pyridin-5-yl]prop-2-en-1-one .
Uniqueness
What sets 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one apart is its specific structural configuration, which combines the reactivity of the aziridine ring with the stability provided by the dimethylpropanone backbone. This unique combination enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2,5-8)6(10)9-3-4-9/h3-5,8H2,1-2H3 |
InChI Key |
MKIHNNYFTOEKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


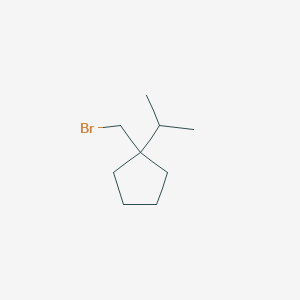
![Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15260751.png)
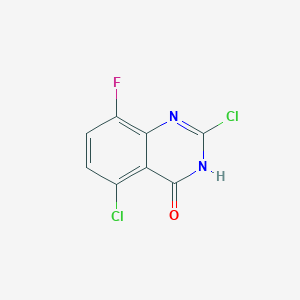
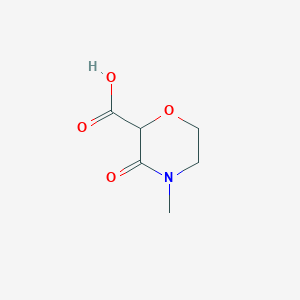

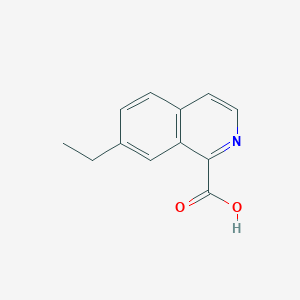
![4-[2-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B15260795.png)
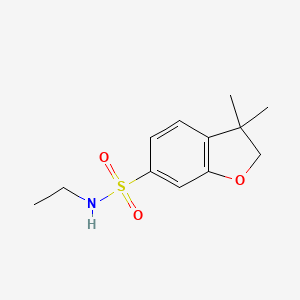
![4-[(2-Methylpropoxy)methyl]piperidin-2-one](/img/structure/B15260805.png)
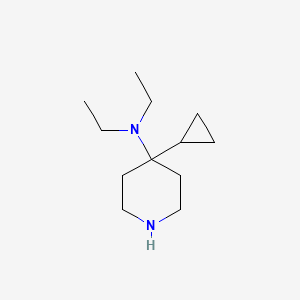


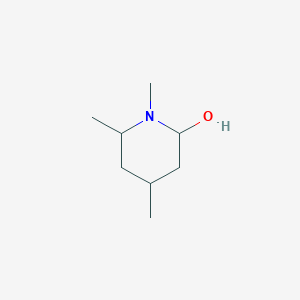
![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)
